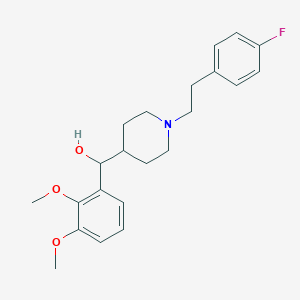

MDL 100151

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861354 | |

| Record name | (2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-69-0 | |

| Record name | α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BIX-01294: A Technical Guide to a Key Epigenetic Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of BIX-01294

BIX-01294 is a diazepin-quinazolin-amine derivative that has emerged as a potent and selective small molecule inhibitor of histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[1][2] These enzymes play a crucial role in gene silencing by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), repressive epigenetic marks.[3][4] By inhibiting G9a and GLP, BIX-01294 effectively reduces global H3K9me2 levels, leading to the reactivation of silenced genes and significant alterations in cellular processes.[2][5] This unique mechanism of action has positioned BIX-01294 as a valuable tool in diverse research fields, including cancer biology, regenerative medicine, and the study of epigenetic regulation. This guide provides a comprehensive technical overview of BIX-01294, its mechanism of action, key applications with detailed protocols, and critical considerations for its use in a research setting.

Mechanism of Action: Reversing Repressive Epigenetic Marks

BIX-01294 exerts its effects by competitively inhibiting the binding of the histone substrate to the active site of G9a and GLP.[1] This inhibition is reversible and highly selective for these two methyltransferases, with little to no activity against other histone methyltransferases such as SUV39H1 and PRMT1 at effective concentrations.[4][6] The primary consequence of G9a/GLP inhibition by BIX-01294 is a significant reduction in the levels of H3K9me2, a key repressive mark in euchromatin.[3][5] This leads to a more open chromatin structure and the transcriptional activation of previously silenced genes.

The inhibition of G9a/GLP and the subsequent reduction in H3K9me2 have been shown to trigger several downstream cellular events, most notably apoptosis and autophagy in cancer cells, and to enhance the efficiency of cellular reprogramming.

Key Applications and Experimental Protocols

BIX-01294 has demonstrated significant utility in three primary research areas: cancer therapy through the induction of apoptosis and autophagy, and in regenerative medicine by enhancing the generation of induced pluripotent stem cells (iPSCs).

Induction of Apoptosis in Cancer Cells

BIX-01294 has been shown to induce apoptosis in a variety of cancer cell lines, including glioma, lung adenocarcinoma, and diffuse large B-cell lymphoma.[3][7][8] The apoptotic induction is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][9][10]

[11][12]1. MEF Isolation and Culture:

- Isolate MEFs from E13.5 mouse embryos according to standard protocols.

- Culture MEFs in DMEM supplemented with 10% FBS and antibiotics.

-

Retroviral Transduction:

-

Plate MEFs at a density of 2 x 10^5 cells per well of a 6-well plate.

-

The next day, infect the MEFs with retroviruses encoding the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).

-

-

Reprogramming and BIX-01294 Treatment:

-

Two days post-infection, replace the medium with embryonic stem (ES) cell medium.

-

From day 3 onwards, supplement the ES cell medium with BIX-01294 at a final concentration of 0.5-2 µM. [2] * Change the medium every other day.

-

-

iPSC Colony Identification and Expansion:

-

Monitor the plates for the appearance of iPSC-like colonies, which typically emerge around day 10-14.

-

Manually pick well-formed colonies and transfer them to new plates for expansion.

-

Characterize the resulting iPSC lines for pluripotency markers (e.g., Nanog, SSEA-1) and differentiation potential.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for BIX-01294, providing a quick reference for experimental design.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (G9a) | 1.7 - 2.7 µM | Cell-free assays | |

| IC50 (GLP) | 0.9 - 38 µM | Cell-free assays | |

| IC50 (Antiproliferative) | 2.8 µM | A549 (Lung Cancer) | |

| 2.05 µM | HEK293 | ||

| ~5-10 µM | U251 (Glioma) | ||

| ~5-10 µM | MCF-7 (Breast Cancer) | ||

| ~5-10 µM | HCT116 (Colon Cancer) | ||

| Effective Concentration (Apoptosis Induction) | 1 - 10 µM | Various cancer cells | |

| Effective Concentration (Autophagy Induction) | 2 - 10 µM | Various cancer cells | |

| Effective Concentration (iPSC Generation) | 0.5 - 2 µM | Mouse Embryonic Fibroblasts |

Limitations and Off-Target Considerations

While BIX-01294 is a valuable research tool, it is essential to be aware of its limitations. At higher concentrations, BIX-01294 can exhibit cellular toxicity. S[2][13]tudies have shown that concentrations above 2 µM can lead to cytotoxicity in mouse embryonic fibroblasts. A[2]dditionally, while highly selective for G9a and GLP, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out and should be considered when interpreting experimental results. S[10][14][15][16][17][18]ome studies suggest that BIX-01294 can also inhibit Jumonji-domain histone demethylases, which could contribute to its observed biological effects. I[19]t is therefore crucial to perform dose-response experiments to determine the optimal concentration that provides the desired biological effect with minimal toxicity.

Conclusion and Future Perspectives

BIX-01294 has proven to be an indispensable tool for investigating the role of H3K9 methylation in a wide range of biological processes. Its ability to modulate the epigenetic landscape has opened new avenues for cancer therapy and regenerative medicine. As our understanding of the intricate network of epigenetic regulation continues to grow, the use of specific and potent inhibitors like BIX-01294 will be crucial in dissecting these complex pathways and developing novel therapeutic strategies. Future research will likely focus on the development of even more specific and potent G9a/GLP inhibitors with improved pharmacokinetic properties for potential clinical applications.

References

-

Zhang, J., et al. (2016). Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells. Molecular Medicine Reports, 14(4), 3377-3383. [Link]

-

Li, Y., et al. (2019). EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells. Journal of Cancer, 10(15), 3498-3507. [Link]

-

Chew, Y. C., et al. (2017). Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway. PLoS One, 12(11), e0188351. [Link]

-

Bio-Protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]

-

Kim, Y., et al. (2013). BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production. Autophagy, 9(12), 2126-2139. [Link]

-

Kim, Y., et al. (2013). BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production. Autophagy, 9(12), 2126-2139. [Link]

-

Kubicek, S., et al. (2007). Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase. Molecular Cell, 25(3), 473-481. [Link]

-

The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

-

Li, W., et al. (2015). Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells. Bioscience Reports, 35(6), e00267. [Link]

-

Kim, Y., et al. (2013). BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production. Autophagy, 9(12), 2126-2139. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Liu, Y., et al. (2017). [Inhibition of G9a attenuates cell proliferation via the mitochondrial apoptosis pathway in lung adenocarcinoma]. Zhongguo Fei Ai Za Zhi, 20(1), 21-27. [Link]

-

Lee, J. H., et al. (2015). The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis. Journal of Cellular Biochemistry, 116(11), 2574-2583. [Link]

-

Pasque, V., et al. (2018). Mouse Embryonic Fibroblasts Reprogramming to Induced Pluripotent Stem Cells by T3. Methods in Molecular Biology, 1771, 13-23. [Link]

-

Katona, R. L., et al. (2016). BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells. Scientific Reports, 6, 38723. [Link]

-

Rotili, D., et al. (2014). Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity. PLoS One, 9(5), e96941. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Ventura, J. J., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 111. [Link]

-

van Bergen, W., et al. (2025). A game changer in cancer kinase target profiling. Molecular & Cellular Proteomics. [Link]

-

Lee, Y., et al. (2021). BIX01294 inhibits EGFR signaling in EGFR-mutant lung adenocarcinoma cells through a BCKDHA-mediated reduction in the EGFR level. Cell Death & Disease, 12(12), 1146. [Link]

-

Ma, Y., et al. (2022). Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence. STAR Protocols, 3(3), 101509. [Link]

-

Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 385-395. [Link]

-

Park, I. H., & Daley, G. Q. (2009). "Human iPS Cell Derivation/Reprogramming". In: Current Protocols in Stem Cell Biology. [Link]

-

Nguyen, T. T., et al. (2017). Experimental reprogramming of murine embryonic fibroblasts towards induced pluripotent stem cells using a single polycistronic vector. Biomedical Research and Therapy, 4(6), 1365-1377. [Link]

-

Maherali, N., & Hochedlinger, K. (2008). Guidelines and techniques for the generation of induced pluripotent stem cells. Cell Stem Cell, 3(6), 595-605. [Link]

-

Pistritto, G., et al. (2016). Targeting the extrinsic apoptosis signaling pathway for cancer therapy. Cancers, 8(5), 53. [Link]

-

Zhou, J., et al. (2020). Targeting the Interplay of Autophagy and ROS for Cancer Therapy: An Updated Overview on Phytochemicals. International Journal of Molecular Sciences, 21(21), 8299. [Link]

-

Li, Y., et al. (2020). (a) Western blot analysis for the autophagy‐related proteins LC3‐II and P62 in 4T1 cells after various treatments. ResearchGate. [Link]

-

van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]

-

Creative Diagnostics. Off-Target Effects Analysis. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells [jcancer.org]

- 8. [Inhibition of G9a attenuates cell proliferation via the mitochondrial apoptosis pathway in lung adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mouse Embryonic Fibroblasts Reprogramming to Induced Pluripotent Stem Cells by T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental reprogramming of murine embryonic fibroblasts towards induced pluripotent stem cells using a single polycistronic vector | Progress in Stem Cell [cellstemcell.org]

- 13. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A game changer in cancer kinase target profiling [asbmb.org]

- 15. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 19. BIX01294 inhibits EGFR signaling in EGFR-mutant lung adenocarcinoma cells through a BCKDHA-mediated reduction in the EGFR level - PMC [pmc.ncbi.nlm.nih.gov]

[Correct Compound Name] chemical structure and properties

An In-Depth Technical Guide to Imatinib Mesylate: From Chemical Structure to Clinical Application

Abstract

Imatinib, marketed as Gleevec® or Glivec®, represents a paradigm shift in cancer therapy, heralding the era of targeted treatments. As a potent and specific small molecule inhibitor of a select number of tyrosine kinases, imatinib has fundamentally transformed the prognosis for patients with Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, and intricate mechanism of action of imatinib. Furthermore, it explores its clinical pharmacology and provides detailed, field-proven protocols for its quantification in biological matrices and the assessment of its in vitro efficacy, grounding theoretical knowledge in practical, verifiable application.

Chemical and Physicochemical Properties

The foundation of imatinib's therapeutic success lies in its unique chemical structure, which facilitates its specific interaction with target kinases. It is commercially available as the mesylate salt, which enhances its solubility and bioavailability.[3]

Chemical Structure and Nomenclature

Imatinib is a 2-phenylaminopyrimidine derivative. The mesylate salt form is the active pharmaceutical ingredient.

-

IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonic acid[4][5]

-

CAS Number: 220127-57-1[4]

-

Chemical Formula: C₂₉H₃₁N₇O · CH₄O₃S[6]

Physicochemical Properties

The physicochemical characteristics of imatinib mesylate are critical for its formulation, absorption, and distribution. It is typically a white to off-white crystalline powder.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₁N₇O · CH₄O₃S | [6] |

| Molecular Weight | 589.7 g/mol | [3][6] |

| Solubility | Soluble in aqueous buffers (pH ≤ 5.5); slightly soluble to insoluble in neutral/alkaline buffers. | [3][6] |

| Bioavailability | ~98% (oral) | [7][8] |

| Protein Binding | ~95% (primarily to albumin and α1-acid glycoprotein) | [8] |

| Formulation | Beta crystalline form of the mesylate salt | [1] |

Mechanism of Action: Targeted Tyrosine Kinase Inhibition

Imatinib's efficacy stems from its ability to selectively inhibit the activity of specific tyrosine kinases that are critical drivers of certain cancers.[7] Unlike traditional chemotherapy, which indiscriminately targets rapidly dividing cells, imatinib acts on molecular abnormalities unique to cancer cells.

The core mechanism involves the competitive inhibition at the ATP-binding site of the target kinase.[9][10] By occupying this site, imatinib prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that promote cell proliferation and survival, ultimately inducing apoptosis in the malignant cells.[11][12]

Key Molecular Targets

-

BCR-ABL: In CML, the Philadelphia chromosome translocation results in the fusion gene BCR-ABL, which encodes a constitutively active tyrosine kinase.[12] This aberrant kinase is the primary pathogenic driver in CML, and imatinib's inhibition of BCR-ABL is the cornerstone of its therapeutic effect.[1][12]

-

c-KIT: In the majority of GISTs, activating mutations in the c-KIT proto-oncogene lead to ligand-independent, constitutive activation of its tyrosine kinase.[13] Imatinib potently inhibits this activity, leading to tumor regression.[11]

-

PDGF-R: Imatinib also inhibits the platelet-derived growth factor receptor (PDGF-R), another tyrosine kinase implicated in various malignancies.[1][9]

Clinical Pharmacology and Pharmacokinetics

A thorough understanding of imatinib's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is essential for optimizing therapeutic strategies and managing potential drug interactions.

Imatinib exhibits favorable pharmacokinetic properties, including high oral bioavailability and a half-life that allows for once-daily dosing.[14] It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[8][14] This metabolic pathway is significant, as co-administration of drugs that inhibit or induce CYP3A4 can alter imatinib plasma concentrations.[14] The primary active metabolite, an N-desmethyl derivative known as CGP74588, possesses a potency similar to the parent compound.[12][14]

| Parameter | Value | Source(s) |

| Time to Peak Plasma (Tmax) | 2-4 hours | [8] |

| Bioavailability | 98% | [7][8] |

| Metabolism | Hepatic, primarily via CYP3A4 | [8][14] |

| Active Metabolite | CGP74588 (N-desmethyl derivative) | [12][14] |

| Elimination Half-Life | ~18 hours (Imatinib), ~40 hours (CGP74588) | [1][7] |

| Excretion | Feces (~68%), Urine (~13%) | [7][8] |

Key Experimental Methodologies

The following protocols are foundational for preclinical and clinical research involving imatinib, providing standardized methods for its quantification and the evaluation of its biological activity.

Protocol: Quantification of Imatinib in Plasma via HPLC-UV

Expertise & Experience: Therapeutic Drug Monitoring (TDM) is crucial as plasma concentrations of imatinib can correlate with clinical response.[15] While LC-MS/MS is the gold standard for sensitivity, a well-validated HPLC-UV method is robust, cost-effective, and widely accessible for routine pharmacokinetic studies.[15][16] The choice of a C18 column provides excellent hydrophobic retention for imatinib, while the acidic mobile phase (pH 3.5) ensures the analyte is in its ionized, more soluble form, leading to sharp, symmetrical peaks. UV detection at 265 nm is selected as it corresponds to a high absorbance wavelength for the molecule, ensuring good sensitivity.[15]

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., dasatinib) to correct for extraction variability.[15]

-

Perform a solid-phase extraction (SPE) using an Oasis HLB cartridge to clean the sample and concentrate the analyte.[15]

-

Wash the cartridge to remove interfering substances and elute imatinib with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Quantification:

-

Generate a calibration curve using standards of known imatinib concentrations (e.g., 10 to 5000 ng/mL).[15]

-

Calculate the peak area ratio of imatinib to the internal standard.

-

Determine the concentration of imatinib in the unknown samples by interpolating from the linear regression of the calibration curve.

-

Protocol: Determination of IC₅₀ using the MTT Cell Viability Assay

Expertise & Experience: The MTT assay is a cornerstone of in vitro pharmacology for determining a drug's cytotoxic or cytostatic potency (IC₅₀ value).[17][18] Its principle relies on the activity of mitochondrial dehydrogenases in viable cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19] This colorimetric change is directly proportional to the number of metabolically active, and therefore viable, cells. This protocol is self-validating as it includes untreated controls (100% viability) and blank controls (background absorbance), allowing for accurate normalization. K562 cells, a CML cell line positive for BCR-ABL, are an ideal model system for assessing imatinib's specific activity.[19]

Methodology:

-

Cell Culture and Seeding:

-

Culture K562 cells in a complete medium (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).

-

Harvest cells in the logarithmic growth phase and perform a cell count to ensure viability is >95%.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare a stock solution of imatinib mesylate in DMSO and then perform serial dilutions in the cell culture medium to create a range of working concentrations (e.g., 0.01 µM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the various imatinib concentrations. Include vehicle control (DMSO) and no-cell (blank) wells.

-

Incubate the plate for a defined period, typically 48 or 72 hours.[18]

-

-

MTT Assay and Data Acquisition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

-

Observe the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the crystals.[19]

-

Gently pipette to ensure complete dissolution and read the absorbance on a microplate reader at ~570 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Absorbance_Treated / Absorbance_Control) * 100.

-

Plot the percent viability against the logarithm of the imatinib concentration and fit the data using a non-linear regression model (variable slope) to determine the IC₅₀ value.[17]

-

Conclusion

Imatinib mesylate stands as a landmark achievement in rational drug design, demonstrating that a deep understanding of the molecular drivers of cancer can lead to highly effective and well-tolerated therapies. Its success in treating CML and GIST has provided a powerful proof-of-concept for targeted therapy, inspiring the development of numerous other kinase inhibitors. Continued research into its mechanisms, potential new indications, and strategies to overcome resistance will ensure that the full therapeutic potential of imatinib and its successors continues to be realized.

References

- Pharmacology of Imatinib (Gleevec); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 30). YouTube.

- What is the role of Imatinib (Gleevec) in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)? (2025, June 8). Dr.Oracle.

-

Larson, R. A., Druker, B. J., Guilhot, F., O'Brien, S. G., Riviere, G. J., Krahnke, T., Gathmann, I., & Wang, Y. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022–4028. [Link]

-

Peng, B., Hayes, M., Resta, D., Racine-Poon, A., & Druker, B. J. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879–894. [Link]

-

Tanaka, C., Yin, O. Q., Sethuraman, V., Smith, T., & Wang, Y. (2008). Quantitative Determination of Imatinib in Human Plasma with High-Performance Liquid Chromatography and Ultraviolet Detection. Journal of Chromatographic Science, 46(1), 24-28. [Link]

-

Rezende, V. M., Rivellis, A., Novaes, M. M. Y., Chamone, D. A. F., & Bendit, I. (2013). Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. International Journal of Clinical Pharmacy, 35(5), 844–851. [Link]

-

Patel, J., Prajapati, A., & Patel, C. (2012). Development and validation of analytical methods for estimation of imatinib mesylate in bulk and solid dosage forms by UV spectr. International Journal of Pharmaceutical Sciences and Research, 3(8), 2623-2627. [Link]

-

Bakshi, V., & Rao, V. U. (2017). new analytical method development and validation for imatinib mesylate by rp-hplc method. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 241. [Link]

-

Gou-li, P. I. E. S. (2006). Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo, 20(5), 639-644. [Link]

-

Al-Hadiya, B. H. (2012). Quantitative determination of imatinib stability under various stress conditions. Journal of Young Pharmacists, 4(3), 166–171. [Link]

-

Bhullar, S., Goyal, N., & Gupta, S. (2020). Chemical structure of Imatinib mesylate. ResearchGate. [Link]

-

Structure of Imatinib Mesylate. (n.d.). ResearchGate. [Link]

-

Delbaldo, C. (2007). [Pharmacokinetic-pharmacodynamics relationships of imatinib (Glivec)]. Therapie, 62(2), 87–90. [Link]

-

Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Quek, R., & George, S. (2009). Imatinib treatment for gastrointestinal stromal tumour (GIST). Expert Opinion on Pharmacotherapy, 10(5), 859–870. [Link]

-

Imatinib. (n.d.). Wikipedia. [Link]

-

Imatinib Mesylate. (n.d.). PubChem. [Link]

-

Imatinib Mesylate Drug Information. (n.d.). PharmaCompass.com. [Link]

-

Titmarsh, G. J., & Ward, S. E. (2012). The safety profile of imatinib in CML and GIST: long-term considerations. Expert Opinion on Drug Safety, 11(4), 589–600. [Link]

-

Mechanism of action of imatinib. (n.d.). ResearchGate. [Link]

-

Cell Viability Assay. (n.d.). ResearchGate. [Link]

-

Nishiguchi, T., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 18(4), 3845–3853. [Link]

Sources

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imatinib Mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. ClinPGx [clinpgx.org]

- 13. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Dawn of the Antibiotic Era: A Technical Guide to the Discovery and History of Penicillin

Abstract

For decades, bacterial infections posed an existential threat to human health, with minor injuries often leading to fatal outcomes. The discovery of penicillin marked a pivotal moment in medical history, heralding the age of antibiotics and fundamentally transforming the treatment of infectious diseases. This guide provides a detailed chronicle of the key scientific milestones, experimental protocols, and developmental hurdles overcome in harnessing the power of penicillin.

The Serendipitous Discovery

The story of penicillin begins in 1928 at St. Mary's Hospital in London with Scottish physician Alexander Fleming.[1] Upon returning from a holiday, Fleming observed a petri dish containing Staphylococcus bacteria that had been accidentally contaminated with a mold, Penicillium notatum (now known as Penicillium rubens).[1][2] He noted a distinct zone of inhibition—a clear area where the bacteria failed to grow—surrounding the mold.[1] This observation led him to hypothesize that the mold was producing a substance lethal to the bacteria.

Fleming cultured the mold and found that the "mould juice" could kill a wide array of harmful bacteria, such as streptococcus, meningococcus, and the diphtheria bacillus.[3] He named the active antibacterial substance "penicillin."[2][3] Despite its promise, Fleming's attempts to isolate and purify this unstable compound were unsuccessful, and his findings, published in 1929, were met with little interest from the scientific community.[1][3][4] For over a decade, penicillin remained a laboratory curiosity.[3][4]

From Laboratory Curiosity to Lifesaving Drug: The Oxford Team

The therapeutic potential of penicillin was not fully realized until the late 1930s and early 1940s, thanks to the persistent efforts of a team of researchers at the University of Oxford.[3] Led by pathologist Howard Florey and biochemist Ernst Boris Chain, the team also included Norman Heatley, who devised crucial improvements to the purification process.[5][6]

Their work, which began in 1938, involved systematically investigating the antibacterial properties of various substances, including penicillin.[7] Chain, after coming across Fleming's paper, spearheaded the biochemical work to isolate and purify the active compound.[5][6] The team faced immense challenges due to the instability of the penicillin molecule and the difficulty of producing it in sufficient quantities.

A critical breakthrough came with the development of a freeze-drying technique to stabilize the compound.[6] This allowed for the production of a purified, injectable form of the drug. In 1940, the Oxford team demonstrated the remarkable efficacy of penicillin in protecting mice from lethal doses of streptococci.[6][8] The first human trial took place in 1941 on a police officer with a severe staphylococcal and streptococcal infection.[8] Although he showed significant improvement, the limited supply of penicillin ran out, and he ultimately succumbed to the infection.[8] This highlighted the urgent need for mass production.

The Chemical Blueprint: Elucidating the Structure of Penicillin

Understanding the chemical structure of penicillin was paramount for its synthesis and the development of more effective derivatives. This complex task was undertaken by Dorothy Hodgkin, a pioneer in the field of X-ray crystallography.[9][10]

In the early 1940s, Hodgkin and her team, including Barbara Low, used this innovative technique to analyze the three-dimensional arrangement of atoms in penicillin crystals.[9][10] Their meticulous work, completed in 1945, revealed the now-famous structure of penicillin, which includes a crucial four-membered β-lactam ring fused to a five-membered thiazolidine ring.[9][10][11] This discovery was a landmark achievement in structural chemistry and paved the way for the development of semi-synthetic penicillins.[9] For her groundbreaking work, Hodgkin was awarded the Nobel Prize in Chemistry in 1964.[10][12]

Key Structural Features of Penicillin G:

| Feature | Description |

| Core Structure | 6-aminopenicillanic acid (6-APA), consisting of a fused β-lactam and thiazolidine ring. |

| Variable Side Chain (R-group) | For Penicillin G (Benzylpenicillin), this is a benzyl group.[13] |

| Chemical Formula | C16H18N2O4S[13][14] |

| Molecular Weight | 334.39 g/mol [14] |

Diagram: Chemical Structure of Penicillin G

Caption: The core structure of Penicillin G, highlighting the β-lactam and thiazolidine rings.

Mechanism of Action: A Molecular Sabotage

Penicillin's remarkable antibacterial efficacy lies in its ability to disrupt the synthesis of the bacterial cell wall.[15][16] Specifically, it targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[8][15][17] Peptidoglycan is a crucial structural component that provides rigidity to the bacterial cell wall.[15]

The highly reactive β-lactam ring of penicillin mimics the D-alanyl-D-alanine moiety of the peptidoglycan substrate.[18] This allows penicillin to bind to the active site of the PBP, forming a stable, covalent bond.[18][19] This irreversible acylation inactivates the enzyme, preventing the cross-linking of peptidoglycan strands.[15][16][18] As a result, the bacterial cell wall becomes weak and unable to withstand the internal osmotic pressure, leading to cell lysis and death.[15][16] Since human cells lack a cell wall, penicillin is selectively toxic to bacteria.[15]

Diagram: Penicillin's Mechanism of Action

Caption: Penicillin inhibits PBP, preventing cell wall synthesis and leading to bacterial cell death.

Scaling Up: The Industrial Production of Penicillin

The demand for penicillin skyrocketed during World War II, necessitating a monumental effort to scale up its production.[9] This challenge was met through a collaborative effort between researchers in the UK and the United States, involving both government agencies and pharmaceutical companies.[3]

A key breakthrough was the discovery of a strain of Penicillium chrysogenum on a moldy cantaloupe in Peoria, Illinois, which produced significantly higher yields of penicillin than Fleming's original strain.[20][21] Further improvements were achieved through mutagenesis, using X-rays and UV radiation to create even more productive strains.[20]

The development of deep-tank fermentation was another critical innovation.[22][23] This method, pioneered by companies like Pfizer, allowed for the cultivation of the Penicillium mold in large, aerated and agitated tanks, a significant improvement over the previous surface culture methods.[22][23] The fermentation process is a fed-batch culture, where the mold is subjected to stress to induce penicillin production. Careful control of nutrients, pH, and oxygen levels is crucial for maximizing yield.[22]

Experimental Protocol: The Oxford Cup Method for Antibiotic Susceptibility Testing

This method, a variation of the agar diffusion test, was instrumental in the early evaluation of penicillin's antibacterial activity.

Objective: To determine the susceptibility of a bacterial strain to penicillin.

Materials:

-

Nutrient agar plates

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Sterile swabs

-

Penicillin solution of known concentration

-

Sterile, flat-bottomed cylinders (e.g., stainless steel or glass)

-

Incubator

Procedure:

-

Prepare the bacterial lawn: Aseptically inoculate the entire surface of a nutrient agar plate with the test bacterium using a sterile swab to create a uniform lawn of growth.

-

Place the cylinders: Sterilize the cylinders and place them firmly on the surface of the inoculated agar plate.

-

Add the antibiotic: Carefully pipette a standard volume of the penicillin solution into each cylinder.

-

Incubate: Incubate the plates at 37°C for 18-24 hours.

-

Observe and measure: After incubation, observe the plate for a zone of inhibition, a clear circular area around the cylinder where bacterial growth has been prevented. Measure the diameter of this zone. The size of the zone is proportional to the susceptibility of the bacterium to the antibiotic.

Diagram: Oxford Cup Method Workflow

Caption: A simplified workflow of the Oxford cup method for antibiotic susceptibility testing.

The Legacy and Future of Penicillin

The discovery and development of penicillin revolutionized medicine, transforming the treatment of bacterial infections and paving the way for modern surgical procedures, organ transplants, and cancer chemotherapy, all of which carry a high risk of infection.[5] The Nobel Prize in Physiology or Medicine in 1945 was jointly awarded to Alexander Fleming, Ernst Boris Chain, and Howard Florey for their monumental contributions.[2][8]

However, the widespread use of penicillin has also led to the emergence of antibiotic-resistant bacteria.[8] Some bacteria have evolved to produce β-lactamase enzymes, which can inactivate penicillin by breaking down its β-lactam ring.[8][24] This ongoing challenge necessitates the continued development of new antibiotics and strategies to combat antimicrobial resistance.

The story of penicillin is a testament to the power of scientific observation, perseverance, and collaboration. From a chance discovery in a London hospital to a global life-saving medicine, its impact on human health is immeasurable.

References

- Penicillin - Wikipedia. (URL: )

-

Penicillin Mechanism - News-Medical.Net. (URL: [Link])

-

Hodgkin Solves the Structure of Penicillin | Research Starters - EBSCO. (URL: [Link])

-

Discovery of penicillin - Wikipedia. (URL: [Link])

-

Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. (URL: [Link])

-

Penicillin discovered by Sir Alexander Fleming | September 3, 1928 - History.com. (URL: [Link])

-

Alexander Fleming Discovery and Development of Penicillin - American Chemical Society. (URL: [Link])

-

Microbial Production of Penicillin- Definition, Biosynthesis, Process, Uses - Microbe Notes. (URL: [Link])

-

The real story behind penicillin | PBS News. (URL: [Link])

-

How was penicillin developed? - Science Museum. (URL: [Link])

-

Penicillin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Penicillin Production - News-Medical.Net. (URL: [Link])

-

Florey and Chain Develop Penicillin as an Antibiotic | Research Starters - EBSCO. (URL: [Link])

-

Modelling the Structure of Penicillin – Back From The Dead - History of Science Museum. (URL: [Link])

-

The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed. (URL: [Link])

-

Proteins of the penicillin biosynthesis pathway - PubMed. (URL: [Link])

-

Industrial Production of Penicillin | PDF - Scribd. (URL: [Link])

-

1945 – Electron Density Map and Molecular Model of Penicillin - Data Physicalization. (URL: [Link])

-

Industrial production of penicillin.ppt - Slideshare. (URL: [Link])

-

Molecular regulation of penicillin biosynthesis in Aspergillus (Emericella) nidulans | FEMS Microbiology Letters | Oxford Academic. (URL: [Link])

-

industrial production penicillin - CEC. (URL: [Link])

-

Howard Walter Florey and Ernst Boris Chain | Science History Institute. (URL: [Link])

-

Global Health: Antimicrobial Resistance: undefined: Penicillin G - PDB-101. (URL: [Link])

-

Penicillin Biosynthesis - News-Medical.Net. (URL: [Link])

-

Penicillin Development Timeline | PDF - Scribd. (URL: [Link])

-

History of penicillin - Wikipedia. (URL: [Link])

-

Dorothy Crowfoot Hodgkin: Captured by Crystals | The National WWII Museum | New Orleans. (URL: [Link])

-

Molecular model of penicillin by Dorothy M Crowfoot Hodgkin, England, 1945. (URL: [Link])

-

Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum - NIH. (URL: [Link])

-

Sir Ernst Boris Chain | Nobel Prize, Penicillin & Antibiotic Research | Britannica. (URL: [Link])

-

Florey, Howard - Penicillin! - Science Heroes. (URL: [Link])

-

PENICILLIN G - precisionFDA. (URL: [Link])

-

Penicillin Production through Deep-tank Fermentation - National Historic Chemical Landmark. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 5. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 6. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 7. The real story behind penicillin | PBS News [pbs.org]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 10. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 11. microbenotes.com [microbenotes.com]

- 12. Molecular model of penicillin by Dorothy M Crowfoot Hodgkin, England, 1945 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 13. Penicillin G CAS#: 61-33-6 [m.chemicalbook.com]

- 14. GSRS [precision.fda.gov]

- 15. news-medical.net [news-medical.net]

- 16. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 17. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]

- 20. scribd.com [scribd.com]

- 21. History of penicillin - Wikipedia [en.wikipedia.org]

- 22. news-medical.net [news-medical.net]

- 23. acs.org [acs.org]

- 24. Sir Ernst Boris Chain | Nobel Prize, Penicillin & Antibiotic Research | Britannica [britannica.com]

[Correct Compound Name] mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Imatinib

A Foreword for the Research Professional

This guide delves into the molecular intricacies of Imatinib (marketed as Gleevec®), a paradigm-shifting therapeutic agent that has transformed the treatment landscape for specific malignancies. As a 2-phenylaminopyrimidine derivative, Imatinib functions as a potent and selective small molecule kinase inhibitor.[1] This document is structured to provide a comprehensive understanding of its core mechanism, extending from its fundamental biochemical interactions to the complexities of clinical application and the emergent challenges of therapeutic resistance. The content herein is tailored for an audience of researchers, scientists, and drug development professionals, aiming to synthesize technical data with practical, field-proven insights.

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

Imatinib's primary mechanism of action is the competitive inhibition of specific tyrosine kinases.[2][3] It selectively binds to the ATP-binding pocket of these enzymes, stabilizing their inactive conformation.[1] This action prevents the transfer of a phosphate group from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2][4]

The remarkable efficacy of Imatinib stems from its high specificity for a select group of tyrosine kinases. While numerous tyrosine kinases exist within the human body, Imatinib's inhibitory action is predominantly directed towards the following key targets:

-

BCR-Abl: This fusion protein, resulting from the Philadelphia chromosome translocation, is the hallmark of Chronic Myeloid Leukemia (CML).[5][6] The constitutive activation of the Abl kinase domain within this chimera drives the uncontrolled proliferation of leukemic cells.[4][6]

-

c-KIT: This receptor tyrosine kinase is a critical driver in the majority of Gastrointestinal Stromal Tumors (GISTs).[7] Activating mutations in the KIT gene lead to ligand-independent signaling, promoting tumor growth.[6]

-

Platelet-Derived Growth Factor Receptor (PDGF-R): Imatinib inhibits both PDGF-R-α and -β, which are implicated in the pathogenesis of various solid tumors and fibrotic diseases.[7][8][9]

Visualizing the Imatinib-BCR-Abl Interaction

The following diagram illustrates the inhibitory effect of Imatinib on the BCR-Abl signaling cascade.

Caption: Imatinib blocks the constitutively active BCR-ABL kinase, inhibiting downstream proliferation and survival signals.[1]

Pharmacokinetics and Pharmacodynamics: A Quantitative Perspective

The clinical efficacy of Imatinib is underpinned by its favorable pharmacokinetic profile. Following oral administration, it is well-absorbed with a bioavailability of approximately 98%.[10]

ADME Profile

A summary of key pharmacokinetic parameters for Imatinib in adult patients is presented below:

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[5] |

| Plasma Protein Binding | ~95% (primarily to albumin and alpha-1-acid glycoprotein)[10] |

| Metabolism | Primarily hepatic via CYP3A4[6] |

| Major Active Metabolite | N-desmethyl derivative (CGP74588)[10] |

| Elimination Half-Life | ~18 hours (parent drug), ~40 hours (active metabolite)[8] |

| Excretion | Primarily in feces (~68%) and urine (~13%) as metabolites[10] |

Dose-Response Relationship

Pharmacokinetic and pharmacodynamic studies have demonstrated a clear dose-proportional exposure for Imatinib in the 25 to 1,000 mg range.[5][11] A dose of 400 mg or greater is generally required to achieve a maximal pharmacodynamic effect, as measured by the reduction in white blood cell count in CML patients.[11]

Clinical Applications and Efficacy

Imatinib is a cornerstone in the treatment of several malignancies.[8] Its primary indications include:

-

Chronic Myeloid Leukemia (CML): Particularly for Philadelphia chromosome-positive (Ph+) cases.[12]

-

Gastrointestinal Stromal Tumors (GISTs): Especially those with activating mutations in c-KIT or PDGF-R.[2][12]

-

Other Hematological and Solid Tumors: Including certain types of acute lymphoblastic leukemia (ALL), myelodysplastic/myeloproliferative diseases, and dermatofibrosarcoma protuberans.[8][12]

In many CML patients, Imatinib can induce a complete cytogenetic response and a major molecular response, leading to long-term remission.[8]

Mechanisms of Resistance: A Clinical Challenge

Despite the profound success of Imatinib, a subset of patients may develop resistance over time.[13] These resistance mechanisms can be broadly categorized as either BCR-Abl dependent or independent.

BCR-Abl-Dependent Resistance

-

Point Mutations: Mutations within the Abl kinase domain are a common cause of acquired resistance, impairing Imatinib's ability to bind effectively.[13][14]

-

Gene Amplification/Overexpression: Increased production of the BCR-Abl protein can overcome the inhibitory effects of standard Imatinib doses.[13][14]

BCR-Abl-Independent Resistance

-

Activation of Alternative Signaling Pathways: Upregulation of other signaling cascades, such as those involving Src family kinases, can bypass the BCR-Abl blockade.[13][15]

-

Drug Efflux: Increased expression of drug transporters like P-glycoprotein (MDR-1) can reduce the intracellular concentration of Imatinib.[14][15]

-

Plasma Protein Binding: While controversial, some studies suggest that binding to proteins like alpha-1-acid glycoprotein (AGP) in the plasma may decrease the bioavailability of the active drug.[14]

The following diagram illustrates the primary mechanisms of Imatinib resistance.

Caption: Overview of BCR-Abl dependent and independent mechanisms of Imatinib resistance.

Experimental Protocols for Assessing Imatinib's Efficacy

Evaluating the in vitro and in vivo efficacy of Imatinib requires a suite of well-defined experimental protocols.

In Vitro Efficacy Assessment: A Standardized Workflow

The following workflow outlines the key steps in assessing Imatinib's effectiveness on cancer cell lines.

Caption: A standard workflow for preclinical evaluation of Imatinib's efficacy on cancer cell lines.[1]

This protocol describes a method for quantifying the inhibition of BCR-Abl kinase activity in whole-cell extracts.

-

Cell Culture and Treatment:

-

Culture BCR-Abl-positive cells (e.g., K562) to the desired density.

-

Treat cells with varying concentrations of Imatinib for a specified duration.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to obtain whole-cell extracts.

-

Determine the protein concentration of the extracts.

-

-

Kinase Assay:

-

Utilize a substrate that is specifically phosphorylated by BCR-Abl (e.g., a GST-fusion protein with an Abl-specific peptide).

-

Incubate the cell extracts with the substrate in the presence of ATP.

-

-

Detection and Analysis:

In Vivo Efficacy Assessment: Xenograft Tumor Model

This protocol outlines a generalized procedure for a subcutaneous GIST xenograft study.[7]

-

Compound Preparation:

-

On each treatment day, dissolve the required amount of Imatinib Mesylate in a sterile vehicle (e.g., water).[7]

-

-

Animal Handling and Dosing:

-

Tumor Growth Monitoring:

-

Endpoint and Tissue Collection:

Concluding Remarks

Imatinib stands as a landmark achievement in targeted cancer therapy, demonstrating the profound impact of a deep understanding of molecular pathogenesis. Its mechanism of action, centered on the selective inhibition of key oncogenic tyrosine kinases, has not only revolutionized the treatment of CML and GIST but has also paved the way for the development of a new generation of targeted therapeutics. The ongoing research into resistance mechanisms and the development of novel combination strategies will undoubtedly continue to refine and improve the clinical utility of this remarkable drug.

References

-

Imatinib - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- O'Brien, S. G., Guilhot, F., Larson, R. A., Gathmann, I., Baccarani, M., Cervantes, F., ... & Druker, B. J. (2003). Imatinib compared with interferon and low-dose cytarabine for newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 348(11), 994-1004.

-

Imatinib: MedlinePlus Drug Information. (2025, March 15). Retrieved January 14, 2026, from [Link]

-

What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025, April 9). Retrieved January 14, 2026, from [Link]

- Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Journal of Clinical Oncology, 22(5), 935-942.

- Apperley, J. F. (2007). Part I: mechanisms of resistance to imatinib in chronic myeloid leukaemia. The Lancet Oncology, 8(11), 1018-1029.

- Bond, M., Fabris, L., Dun, H., Ho, L., To, L. B., & Lewis, I. D. (2006). Imatinib mesylate inhibits c-Kit and PDGF-mediated cell growth in vitro in ovarian cancer. Journal of Clinical Oncology, 24(18_suppl), 5069-5069.

- Peng, B., Lloyd, P., & Schran, H. (2005). Clinical pharmacokinetics of imatinib. Clinical pharmacokinetics, 44(9), 879-894.

- Judson, I., Ma, P., Peng, B., Verweij, J., van Oosterom, A. T., Hermans, C., ... & Demetri, G. D. (2005). A pharmacokinetic/pharmacodynamic study of imatinib in patients with advanced gastrointestinal stromal tumors. Clinical Cancer Research, 11(15), 5480-5486.

- [Pharmacokinetic-pharmacodynamics relationships of imatinib (Glivec)]. (2007). Therapie, 62(2), 87-90.

- Bixby, D., & Talpaz, M. (2009). Mechanisms of resistance to tyrosine kinase inhibitors in chronic myeloid leukemia and other hematologic malignancies. Cancer journal (Sudbury, Mass.), 15(1), 15.

-

Imatinib Information for Patients - Drugs.com. (2024, December 11). Retrieved January 14, 2026, from [Link]

-

Mechanisms of imatinib resistance in CML. Clinical imatinib resistance... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect - PMC - PubMed Central. (2025, November 13). Retrieved January 14, 2026, from [Link]

- von Bubnoff, N., & Duyster, J. (2010). Mechanisms of resistance to imatinib and second-generation tyrosine inhibitors in chronic myeloid leukemia.

- Kominkova, M., Waczulikova, I., Mojzis, J., & Mikes, J. (2018). Altered intracellular signaling by imatinib increases the anti-cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells. Cancer science, 109(5), 1646-1656.

-

Imatinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 14, 2026, from [Link]

-

Imatinib: Basic Results | Oncohema Key. (2017, July 27). Retrieved January 14, 2026, from [Link]

-

Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- Se-Hoon, L., & Smithgall, T. E. (2007). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of visualized experiments : JoVE, (8), 350.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. ClinPGx [clinpgx.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Imatinib - Wikipedia [en.wikipedia.org]

- 9. ascopubs.org [ascopubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 13. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Ivosidenib: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Metabolic Vulnerability in Cancer with Ivosidenib

Ivosidenib (Tibsovo®) is a first-in-class, oral, targeted inhibitor of a mutated form of the isocitrate dehydrogenase-1 (IDH1) enzyme.[1][2] In several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, a somatic point mutation in the IDH1 gene, most commonly at the R132 residue, leads to a neomorphic enzymatic activity.[3][4] This mutant IDH1 (mIDH1) enzyme gains the aberrant ability to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[4][6]

Ivosidenib selectively binds to and inhibits the mIDH1 enzyme at concentrations much lower than those required to inhibit the wild-type (WT) IDH1 enzyme.[7] This targeted inhibition leads to a significant reduction in 2-HG levels, which in turn restores normal cellular differentiation processes and can lead to clinical responses in patients with IDH1-mutated cancers.[5][8] This guide provides a comprehensive overview of the core in vitro methodologies used to characterize the activity and mechanism of action of Ivosidenib, offering a foundation for researchers in the field of targeted cancer therapy.

The Scientific Underpinnings of Ivosidenib's Action: From Mutant Enzyme to Cellular Response

The therapeutic strategy behind Ivosidenib is rooted in the specific metabolic vulnerability created by the IDH1 mutation. Understanding this pathway is crucial for designing and interpreting in vitro studies.

Mutant IDH1 enzymes, primarily with substitutions at the R132 residue (e.g., R132H, R132C), acquire a gain-of-function activity.[7] Instead of its normal role in the citric acid cycle, mIDH1 converts α-ketoglutarate to 2-HG.[1] This oncometabolite interferes with numerous cellular processes by competitively inhibiting α-KG-dependent enzymes, such as histone and DNA demethylases.[4] The resulting hypermethylation state alters gene expression, leading to a block in cellular differentiation and promoting the proliferation of malignant cells.[6][9]

Ivosidenib acts as an allosteric inhibitor, binding to the mIDH1 enzyme and blocking its ability to produce 2-HG.[10] This targeted intervention is designed to reverse the oncogenic effects of 2-HG accumulation, allowing for the restoration of normal cellular differentiation.[2]

Sources

- 1. Ivosidenib - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 6. Evaluating ivosidenib for the treatment of relapsed/refractory AML: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming drug-resistant cancer mutations with novel inhibitors | Department of Chemistry [chem.ox.ac.uk]

An In-Depth Technical Guide on the Solubility and Stability of Paclitaxel

This guide provides a comprehensive technical overview of the critical physicochemical properties of Paclitaxel, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights to support the effective formulation and analytical development of this cornerstone anticancer agent.

Executive Summary: The Paclitaxel Challenge

Paclitaxel, a potent antimicrotubule agent, is a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] Despite its profound therapeutic efficacy, its clinical application is significantly hampered by its challenging physicochemical properties. Paclitaxel is a highly lipophilic molecule with a logP value of 3.96 and exceptionally poor aqueous solubility, typically less than 0.01 mg/mL.[1] Furthermore, its complex molecular structure, featuring multiple ester groups and a strained oxetane ring, renders it susceptible to degradation under various conditions.[2][3]

This guide delves into the core solubility and stability challenges associated with Paclitaxel. It provides a detailed exploration of its solubility in various solvent systems, outlines robust experimental protocols for its characterization, and examines its degradation pathways. By understanding these fundamental properties, researchers can develop rational formulation strategies to enhance bioavailability and ensure therapeutic efficacy.

The Solubility Profile of Paclitaxel: A Deep Dive

The intrinsic poor aqueous solubility of Paclitaxel is a primary hurdle in its formulation.[1] The molecule lacks ionizable functional groups, meaning its solubility cannot be readily modulated by pH alterations.[1] Consequently, formulation strategies have historically relied on solubilizing agents and co-solvents.

Solubility in Common Organic Solvents

Paclitaxel exhibits good solubility in a range of organic solvents, which is a critical consideration for the preparation of stock solutions for in vitro and in vivo studies, as well as for the development of various drug delivery systems.[4][5]

Table 1: Solubility of Paclitaxel in Various Organic Solvents

| Solvent | Approximate Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 5 - 200 mg/mL | [4][5][6] |

| Ethanol | 1.5 - 40 mg/mL | [4][5][7] |

| N-Methyl-2-pyrrolidone (NMP) | ~15 mg/mL | [6] |

| Polyethylene Glycol 400 (PEG 400) | ~30 mg/mL | [6][7] |

| Triacetin | ~116.5 mg/mL | [8] |

| Dimethylformamide (DMF) | ~5 mg/mL | [4] |

It is important to note that these values can vary depending on the specific experimental conditions, such as temperature and the purity of both the Paclitaxel and the solvent. For aqueous buffers, it is recommended to first dissolve Paclitaxel in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.[4] However, care must be taken to avoid precipitation upon dilution.[1][7]

Experimental Protocol: Determining Paclitaxel Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Methodology:

-

Preparation: Add an excess amount of Paclitaxel to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Centrifuge the samples at a high speed (e.g., 12,000 rpm for 10 minutes) to pellet the undissolved solid.[8]

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and quantify the concentration of dissolved Paclitaxel using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

The Stability of Paclitaxel: Degradation Pathways and Kinetics

The chemical stability of Paclitaxel is a critical attribute that influences its shelf-life, formulation development, and therapeutic efficacy. The molecule is susceptible to degradation through several pathways, primarily hydrolysis and epimerization, which are significantly influenced by pH and temperature.[2][9]

pH-Dependent Degradation

Paclitaxel's stability is highly dependent on the pH of its environment. The optimal pH for its stability is in the range of 3 to 5.[3][7]

-

Acidic Conditions (pH < 3): Under acidic conditions, Paclitaxel undergoes degradation primarily through cleavage of the strained oxetane ring and hydrolysis of the ester groups.[3][10] There is no evidence of epimerization at acidic pH.[3]

-

Neutral to Basic Conditions (pH > 6): In neutral to basic solutions, the degradation of Paclitaxel is more complex. The primary degradation pathways are base-catalyzed hydrolysis of the ester groups and epimerization at the C-7 position.[2][9] Epimerization is a significant concern as it leads to the formation of 7-epi-paclitaxel, a less active isomer.[11] The hydrolysis of the side chain is a major degradation route, followed by the cleavage of the ester bonds at C10, C2, and C4.[2][10]

Experimental Protocol: HPLC-Based Stability Indicating Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) over time, while also detecting the formation of degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of Paclitaxel in the desired buffers or formulations and store them under controlled temperature and light conditions.

-

Time-Point Sampling: At predetermined time intervals, withdraw aliquots of the samples.

-

HPLC Analysis:

-

Column: Use a suitable reversed-phase column (e.g., C18).[12]

-

Mobile Phase: Employ a gradient elution with a mixture of acetonitrile and water.[12]

-

Detection: Set the UV detector to 227 nm, the wavelength of maximum absorbance for Paclitaxel.[6][12]

-

Forced Degradation: To validate the stability-indicating nature of the method, subject Paclitaxel to forced degradation under acidic, basic, oxidative, and photolytic conditions to ensure that the degradation products are well-resolved from the parent peak.

-

-

Data Analysis: Quantify the peak area of Paclitaxel and any degradation products at each time point to determine the degradation kinetics.

Formulation Strategies to Overcome Solubility and Stability Challenges

The poor solubility and stability of Paclitaxel have necessitated the development of innovative formulation strategies to enable its effective clinical use.

Co-solvents and Surfactants

The original formulation of Paclitaxel, Taxol®, utilizes a mixture of Cremophor EL (a polyoxyethylated castor oil) and dehydrated ethanol to solubilize the drug.[7][13] While effective, Cremophor EL is associated with hypersensitivity reactions.[7] This has driven the development of alternative formulations using other co-solvents and surfactants.[13] A significant drawback of co-solvent systems is the potential for drug precipitation upon dilution in aqueous media, such as intravenous fluids.[1]

Nanotechnology-Based Approaches

Nanoparticle-based drug delivery systems have emerged as a promising strategy to improve the solubility and stability of poorly water-soluble drugs like Paclitaxel.[14][15]

-

Nanocrystals: This technique involves reducing the drug's particle size to the nanometer range, which increases the surface area and dissolution rate.[14][15] Nanocrystal formulations can be stabilized with surfactants or polymers.[16]

-

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs like Paclitaxel within their membrane.[14]

-

Polymeric Micelles: These are core-shell structures formed by amphiphilic polymers that can solubilize hydrophobic drugs in their core.

-

Albumin-Bound Nanoparticles: Abraxane®, an albumin-bound nanoparticle formulation of Paclitaxel, has demonstrated improved efficacy and a better safety profile compared to the original Cremophor-based formulation.

Solid Dispersions

Solid dispersion technology involves dispersing the drug in a solid matrix, often a polymer, to enhance its dissolution rate.[13] This can be achieved through methods like spray-drying or melt-extrusion.[13]

Conclusion

Paclitaxel remains a vital tool in the oncologist's arsenal, but its inherent physicochemical limitations present ongoing challenges for drug development professionals. A thorough understanding of its solubility and stability is paramount for the design of safe and effective drug delivery systems. This guide has provided a comprehensive overview of these critical properties, along with practical experimental protocols and a summary of advanced formulation strategies. By applying these principles, researchers can continue to innovate and improve upon existing Paclitaxel formulations, ultimately enhancing patient outcomes.

References

-

Sadeghi-Oroumiyeh, A., Valizadeh, H. & Zakeri-Milani, P. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal. Available at: [Link]

-

ResearchGate. (n.d.). Solubility profiles of paclitaxel in various oils. Available at: [Link]

-

PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Available at: [Link]

-

MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

-

PubMed. (n.d.). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Available at: [Link]

-

PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Available at: [Link]

-

Gannimitta et al. (2019). IJPSR, 10(8), 3808-3815. Available at: [Link]

-

Dr. Oracle. (2025). What approach can improve solubility and bioavailability of poorly soluble drugs, such as anticancer medications like paclitaxel?. Available at: [Link]

-

PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Available at: [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

-

NIH. (2012). Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions. Available at: [Link]

-

PubMed. (1998). A review of paclitaxel (Taxol) administration, stability, and compatibility issues. Available at: [Link]

-

Hamdard Medicus. (n.d.). Analytical Approaches to Paclitaxel. Available at: [Link]

-

UNESP Institutional Repository. (2018). Characteristics, Properties and Analytical Methods of Paclitaxel: A Review. Available at: [Link]

-

NIH. (n.d.). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Available at: [Link]

-

ResearchGate. (n.d.). Physical and chemical stability of paclitaxel infusions in different container types. Available at: [Link]

-

PMC. (2024). Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model. Available at: [Link]

-

PMC. (n.d.). Understanding the Structure and Stability of Paclitaxel Nanocrystals. Available at: [Link]

-

SciSpace. (n.d.). Validated HPLC method for the determination of paclitaxel-related substances in an intravenous emulsion loaded with a paclitaxel. Available at: [Link]

Sources

- 1. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. ijpsr.com [ijpsr.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. droracle.ai [droracle.ai]

- 16. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Small Molecule Target Identification

Introduction: The Imperative of Target Deconvolution in Modern Drug Discovery